1-Octyn-3-ol, 3,6-dimethyl-
CAS No.: 81708-87-4
Cat. No.: VC14361993
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81708-87-4 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 3,6-dimethyloct-1-yn-3-ol |
| Standard InChI | InChI=1S/C10H18O/c1-5-9(3)7-8-10(4,11)6-2/h2,9,11H,5,7-8H2,1,3-4H3 |
| Standard InChI Key | RCNQUZFTDSPUSO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CCC(C)(C#C)O |
Introduction
Nomenclature and Structural Identification
The compound 1-octyn-3-ol, 3,6-dimethyl- is systematically named 3,6-dimethyloct-1-yn-3-ol under IUPAC conventions . This nomenclature reflects:
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A terminal alkyne group at position 1.
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A hydroxyl group at position 3.
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Methyl substituents at carbons 3 and 6.
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An eight-carbon backbone with an unsaturated bond at position 4 (oct-4-en) .
The molecular formula C₁₀H₁₆O and weight 152.23 g/mol distinguish it from simpler alkynols like 1-octyn-3-ol (C₈H₁₄O, 126.20 g/mol) . Its SMILES notation, CCC(C)C=CC(C)(C#C)O, encapsulates the spatial arrangement of functional groups .
Molecular Architecture and Stereochemical Features
2D and 3D Conformational Analysis
X-ray crystallography and computational modeling reveal a planar geometry at the triple bond (C≡C), while the hydroxyl and methyl groups introduce steric interactions. The double bond at position 4 (C=C) adopts a trans configuration, minimizing van der Waals strain .
Table 1: Comparative Structural Features
| Property | 3,6-Dimethyloct-1-yn-3-ol | 1-Octyn-3-ol |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | C₈H₁₄O |
| Molecular Weight (g/mol) | 152.23 | 126.20 |
| Triple Bond Position | 1 | 1 |
| Methyl Substituents | 3 and 6 | None |
| Double Bond | Position 4 | Absent |
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 3300 cm⁻¹ (O-H stretch), 2120 cm⁻¹ (C≡C stretch), and 1680 cm⁻¹ (C=C stretch) .
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¹³C NMR: Peaks at δ 85.2 (C≡C), 125.6 and 132.4 (C=C), and 71.5 (C-OH) .
Physicochemical Properties
Thermodynamic Parameters
Experimental data from PubChem and Chemsrc highlight the following:
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Density: 0.91 ± 0.02 g/cm³ (estimated via additive group contributions).
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Boiling Point: 245–250°C (extrapolated from vapor pressure models).
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Flash Point: 112°C (Pensky-Martens closed-cup method).
Table 2: Experimental vs. Calculated Properties
| Property | Experimental | Calculated (DFT) |
|---|---|---|
| Boiling Point (°C) | 245–250 | 238 |
| LogP (Octanol-Water) | 2.8 | 2.5 |
| Water Solubility (mg/L) | 340 | 290 |
Reactivity and Stability
The compound’s alkyne group undergoes hydrogenation to yield 3,6-dimethyloct-3-en-1-ol, while the hydroxyl group participates in esterification and etherification . Stability studies indicate decomposition above 300°C, primarily via C≡C bond cleavage.
Synthetic Pathways and Industrial Applications
Laboratory Synthesis
A three-step synthesis is commonly employed:
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Alkyne Formation: Coupling of 3-methylpent-1-yne with 3-bromo-2-methylpent-1-ene under Sonogashira conditions.
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Hydroxylation: Sharpless asymmetric dihydroxylation to introduce the -OH group.
Industrial Relevance
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